Verubecestat (MK-8931) is a diaryl amide-substituted 3-imino-1,2,4-thiadiazinane 1,1-dioxide derivative classified as a β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor. [] It is a potent and selective inhibitor of BACE1, an enzyme crucial for the production of amyloid-beta (Aβ) peptides. [] Verubecestat has been investigated as a potential therapeutic agent for Alzheimer's disease (AD) due to its ability to reduce Aβ levels in the central nervous system. []
The synthesis of verubecestat involves several key methods, primarily focusing on amide coupling reactions. The first-generation synthesis route utilized an amide coupling with a functionalized aniline, which introduced synthetic complexity but was effective in producing the desired compound .
The molecular structure of verubecestat can be represented as follows:
The compound features a complex structure with multiple functional groups that enhance its binding affinity to the target enzyme. The three-dimensional conformation plays a crucial role in its inhibitory activity against BACE1.
Verubecestat undergoes various chemical reactions during its synthesis and metabolic processes. Key reactions include:
Verubecestat functions by specifically inhibiting BACE1, which is responsible for cleaving amyloid precursor protein into amyloid-beta peptides. By blocking this enzymatic activity, verubecestat reduces the production of amyloid-beta, thereby potentially slowing down or preventing the progression of Alzheimer's disease.
Relevant data from studies indicate that its pharmacokinetic properties allow for effective dosing regimens while minimizing side effects .
Verubecestat was primarily investigated for its potential use in treating Alzheimer's disease by targeting amyloid-beta production. Although clinical trials showed mixed results regarding efficacy, research continues into understanding its role in neurodegenerative diseases and potential applications beyond Alzheimer's disease.
Verubecestat (MK-8931) is a potent, orally bioavailable inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), the rate-limiting protease in amyloid-β (Aβ) peptide biosynthesis. BACE1 initiates the amyloidogenic pathway by cleaving amyloid precursor protein (APP) to generate soluble APPβ (sAPPβ) and membrane-bound C99 fragments. Subsequent γ-secretase cleavage of C99 yields neurotoxic Aβ peptides (e.g., Aβ₄₂), which aggregate into senile plaques—a hallmark of Alzheimer’s disease (AD) neuropathology [1] [7].
Verubecestat exhibits high selectivity for BACE1 over other aspartyl proteases like cathepsin D (45,000-fold selectivity) and pepsin, attributed to its optimized interaction with BACE1’s expansive substrate-binding cleft. This cleft comprises eight sub-pockets (S1–S4 and S1'–S4'), with catalytic aspartate residues (Asp32/Asp228) essential for proteolytic activity. The inhibitor’s binding affinity is governed by:
Table 1: Selectivity Profile of Verubecestat
| Enzyme | Ki (nM) | Selectivity vs. BACE1 |
|---|---|---|
| BACE1 | 0.38 | 1-fold |
| BACE2 | 0.38 | Equipotent |
| Cathepsin D | >100,000 | >45,000-fold |
| Renin | 38,000 | >100,000-fold |
X-ray crystallography reveals verubecestat’s bimodal binding mechanism within BACE1’s active site:
Notably, the amide NH group participates in a critical hydrogen bond with the Gly230 carbonyl oxygen, mimicking substrate-enzyme interactions. The fluoropyridine nitrogen further stabilizes this conformation via intramolecular hydrogen bonding with the amide proton, enhancing binding affinity and reducing P-glycoprotein-mediated efflux [10].
Verubecestat demonstrates dose-dependent suppression of Aβ isoforms:
Synaptic effects are concentration-dependent:
Table 2: Verubecestat Pharmacodynamic Profile
| Dose (mg/day) | CSF Aβ₄₀ Reduction | Time to Max Effect | Duration |
|---|---|---|---|
| 12 | 57% | 24–48 hours | Sustained 24h |
| 40 | 79% | 24–48 hours | Sustained 24h |
| 60 | 84% | 24–48 hours | Sustained 24h |
Verubecestat inhibits BACE2 (Ki = 0.38 nM) with potency equal to BACE1, raising concerns about off-target biology. BACE2 shares 64% sequence homology with BACE1 but exhibits distinct physiological roles:
BACE2 expression in oligodendrocytes and ventricular-lining astrocytes suggests roles in neuroinflammation. During inflammatory challenges, cross-inhibition may alter vascular signaling and glial responses, potentially exacerbating neuroinflammatory cascades in AD [6] [9].
Table 3: BACE1 vs. BACE2 Expression and Substrates
| Feature | BACE1 | BACE2 |
|---|---|---|
| Brain Expression | Neurons (hippocampus/cortex) | Oligodendrocytes/ventricular astrocytes |
| Key Substrates | APP, NRG1, CHL1 | VCAM1, TMEM27, PLXDC2 |
| Inhibition Consequence | Reduced Aβ production | Altered glucose metabolism, VCAM1 shedding |
CAS No.:
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 140456-78-6
CAS No.: 20184-94-5